molecular formula C13H14F3NO4 B15174424 n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine CAS No. 921623-32-7

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine

Cat. No.: B15174424
CAS No.: 921623-32-7
M. Wt: 305.25 g/mol
InChI Key: RYWVDYSFKFNDIV-UHFFFAOYSA-N
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Description

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic organic compound characterized by the presence of a trifluorobutoxy group attached to a benzoyl moiety, which is further linked to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzoic acid with glycine. The reaction is carried out under basic conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The trifluorobutoxy group can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,4-Trifluorobutoxy)benzoic acid
  • 4,4,4-Trifluorobutyric acid
  • 4,4,4-Trifluorobutoxybenzene

Uniqueness

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is unique due to the presence of both a trifluorobutoxy group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

921623-32-7

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]acetic acid

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)6-1-7-21-10-4-2-9(3-5-10)12(20)17-8-11(18)19/h2-5H,1,6-8H2,(H,17,20)(H,18,19)

InChI Key

RYWVDYSFKFNDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)OCCCC(F)(F)F

Origin of Product

United States

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